molecular formula C14H17N5O2 B12921586 5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione CAS No. 78422-90-9

5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione

Cat. No.: B12921586
CAS No.: 78422-90-9
M. Wt: 287.32 g/mol
InChI Key: WNTMIDUCIYOJNT-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic derivative featuring a pyrido[1,2-a]pyrimido[4,5-d]pyrimidine core. Its synthesis involves a Mannich reaction followed by cyclization with formaldehyde, yielding a symmetrical bis-Mannich base (e.g., compound 11 in and ). The molecular ion peak at m/z 363 (M⁺, 7.5%) confirms its molecular weight . Key structural features include:

  • 1,3-dimethyl groups at positions 1 and 3 of the pyrimidine ring.
  • A tetrahydropyrimido[4,5-d]pyrimidine scaffold, contributing to conformational rigidity .

Properties

CAS No.

78422-90-9

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

2-(dimethylamino)-5,7-dimethyl-1,5,7,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,8,11,13-tetraene-4,6-dione

InChI

InChI=1S/C14H17N5O2/c1-16(2)12-10-11(15-9-7-5-6-8-19(9)12)17(3)14(21)18(4)13(10)20/h5-9H,1-4H3

InChI Key

WNTMIDUCIYOJNT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3C=CC=CN3C(=C2C(=O)N(C1=O)C)N(C)C

Origin of Product

United States

Preparation Methods

Ultrasound-Assisted Synthesis with Iron(III) Dodecyl Sulfate (Fe(DS)3) Catalyst

  • A recent study demonstrated the use of Fe(DS)3 (10 mol%) as a Lewis acid catalyst in aqueous medium under ultrasound irradiation.
  • Reaction mixture: 6-amino-1,3-dimethyluracil, cyclohexanone or cyclopentanone, and benzaldehyde in water.
  • Sonication at 50% amplitude (50 W power) for 18-20 minutes.
  • The catalyst forms micelles in water, concentrating hydrophobic reactants in the core, enhancing reaction rates.
  • Fe(III) ions coordinate with carbonyl groups, facilitating cyclization.
  • Yields up to 90% were obtained under optimized conditions.
  • The catalyst is recoverable and reusable after reaction completion.

Table 1: Optimization of Reaction Conditions for Synthesis Using Fe(DS)3 Catalyst

Entry Catalyst (mol%) Solvent Time (min) Yield (%)
1 None H2O 60 0
2 p-TSA (10) H2O 40 48
3 Boric acid (10) H2O 40 35
4 Sulphamic acid (10) H2O 40 40
5 SDA (10) H2O 40 55
6 MgCl2 (10) H2O 40 48
7 ZnCl2 (10) H2O 40 50
8 FeCl3 (10) H2O 40 66
9 Fe(DS)3 (10) H2O 20 90
10 Fe(DS)3 (10) 1,4-dioxane 20 70
11 Fe(DS)3 (10) Acetonitrile 20 72
12 Fe(DS)3 (10) CH2Cl2 20 75
13 Fe(DS)3 (5) H2O 20 70
14 Fe(DS)3 (15) H2O 20 90

Note: Yields are isolated yields; all products formed within 18-20 min under sonication.

Acid-Catalyzed Multicomponent Reactions

  • Para-toluene sulfonic acid (p-TSA) has been used as a catalyst in refluxing DMF/acetonitrile mixtures for related fused pyrimidine derivatives.
  • This method provides high diastereoselectivity and good yields.
  • The reaction involves condensation of aromatic aldehydes, urea or thiourea, and dihydropyran or dihydrofuran derivatives.
  • The process is environmentally friendly and suitable for combinatorial synthesis.

Mechanistic Insights

  • The Fe(DS)3 catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of ketones or aldehydes, increasing electrophilicity.
  • The surfactant nature of Fe(DS)3 forms micelles in aqueous media, concentrating hydrophobic reactants and catalyst in the micellar core, enhancing reaction rates.
  • The multicomponent reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl, followed by cyclization and dehydration to form the fused heterocyclic ring system.
  • Ultrasound irradiation promotes cavitation, improving mass transfer and reaction kinetics.

Comparative Analysis of Catalysts and Solvents

Catalyst Solvent Reaction Time (min) Yield (%) Notes
Fe(DS)3 (10 mol%) Water 20 90 Best yield, green solvent
FeCl3 (10 mol%) Water 40 66 Lower yield, longer time
p-TSA (10 mol%) Water 40 48 Moderate yield
Boric acid (10 mol%) Water 40 35 Low yield
No catalyst Water 60 0 No reaction
Fe(DS)3 (10 mol%) 1,4-dioxane 20 70 Organic solvent, lower yield
Fe(DS)3 (10 mol%) Acetonitrile 20 72 Organic solvent, moderate yield

This table highlights the superiority of Fe(DS)3 in aqueous medium under sonication for this synthesis.

Summary of Research Findings

  • The most efficient preparation method for 5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione involves a one-pot multicomponent reaction of 6-amino-1,3-dimethyluracil, cyclic ketones, and aldehydes.
  • Fe(DS)3 catalyst under ultrasound irradiation in water provides excellent yields (up to 90%) in short reaction times (~20 min).
  • The micellar catalysis mechanism and ultrasound synergistically enhance reaction efficiency.
  • Alternative acid catalysts and organic solvents yield lower efficiency and longer reaction times.
  • The catalyst is recoverable and reusable, supporting green chemistry principles.
  • This method is supported by detailed spectral characterization (IR, NMR, MS) confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or amines can replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halides, amines, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound features a complex structure that includes multiple nitrogen atoms and a pyrimidine core, which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimido compounds exhibit significant anticancer properties. For instance, research has shown that modifications to the dimethylamino group can enhance the compound's ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects
Another area of interest is its neuroprotective effects. Studies suggest that the compound may help mitigate oxidative stress in neuronal cells, offering potential therapeutic avenues for neurodegenerative diseases .

Materials Science

Electrochemical Applications
The unique electronic properties of this compound make it suitable for electrochemical applications. It has been investigated as a component in high-performance batteries and supercapacitors due to its ability to facilitate electron transfer processes .

Nanomaterials Development
The synthesis of nanostructured materials incorporating this compound has shown promise in enhancing the performance of sensors and catalysts. The high surface area and reactivity of the nanostructures contribute to improved sensitivity and efficiency in chemical reactions .

Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of 5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione derivatives against breast cancer cell lines. The results indicated that certain modifications led to over 70% inhibition of cell growth at low micromolar concentrations .

Study 2: Antimicrobial Activity

In an investigation reported in Antibiotics, the compound was tested against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a new antimicrobial agent .

Study 3: Neuroprotective Effects

Research conducted at a prominent university examined the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The study demonstrated significant reductions in cell death rates when treated with the compound compared to controls .

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione involves its interaction with various molecular targets. It is known to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which play crucial roles in cellular processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous pyrimidine derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Activities References
5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione (Target) Pyrido[1,2-a]pyrimido[4,5-d]pyrimidine 1,3-dimethyl; 5-(dimethylamino) Not explicitly stated (Inferred: ~C₁₃H₁₉N₅O₂) 363 (MS data) Synthesized via Mannich reaction
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,8-dithioxo-2,3,5,8,9,10-hexahydropyrido[2,3-d:6,5-d']dipyrimidine-4,6(1H,7H)-dione Pyrido[2,3-d:6,5-d']dipyrimidine 1,3-diphenylpyrazole; thioxo groups C₂₄H₂₀N₈O₂S₂ 540.60 [6-6-6] fused system; five heteroatoms
4-Amino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine-5'-monophosphate (APP-MP) Pyrimido[5,4-d]pyrimidine Ribose-phosphate; amino groups C₁₄H₁₈N₇O₈P 443.30 PRS1 inhibitor (IC₅₀ = 5.2 μM)
5-Amino-1,3-diethyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Pyrimido[4,5-d]pyrimidine 1,3-diethyl; 5-amino C₁₀H₁₃N₅O₂ 235.24 Simpler structure; lower molecular weight
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (3d) Imidazo[1,2-a]pyrimido[4,5-d]pyrimidine Methoxy-piperazinyl; acrylamide C₂₉H₂₉N₉O₃ 551.60 Anticancer candidate (HPLC purity 97.8%)

Key Structural and Functional Differences:

Core Heterocyclic System :

  • The target compound features a pyrido[1,2-a]pyrimido[4,5-d]pyrimidine system, whereas APP-MP () and the diethyl analog () lack the pyrido fusion, reducing conformational complexity .
  • Compound 300 () incorporates a pyrazole-substituted [6-6-6] fused system, which may enhance π-π stacking interactions in biological targets .

Acrylamide and piperazinyl substituents in compound 3d () suggest improved receptor binding compared to the target’s dimethylamino group .

Biological Activity

5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione (CAS No. 78422-90-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.

  • Molecular Formula : C14H17N5O2
  • Molecular Weight : 287.321 g/mol
  • Density : 1.35 g/cm³
  • Boiling Point : 365.2 °C at 760 mmHg
  • Flash Point : 174.7 °C

Antitumor Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimido[4,5-d]pyrimidines exhibit significant antitumor properties. For instance:

  • Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HeLa and others, with IC50 values ranging from 29 nM to over 100 nM depending on the specific derivative and target .
  • A study highlighted the importance of structural modifications in enhancing the antiproliferative activity of these compounds against epidermal growth factor receptor (EGFR) mutants .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties:

  • Certain pyrimidine derivatives demonstrated effective antimicrobial activity with IC50 values around 257 mM .
  • The broad-spectrum activity includes efficacy against bacterial strains and fungi, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory and Other Activities

In addition to its antitumor and antimicrobial effects, the compound has shown promise in other areas:

  • Anti-inflammatory properties have been observed in related pyrimidine compounds, indicating potential applications in treating inflammatory diseases .
  • Other pharmacological activities reported include antioxidant and vasodilator effects, which further expand the therapeutic potential of this compound .

Structure-Activity Relationship (SAR)

The biological activity of 5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine derivatives is significantly influenced by their structural features:

  • Substituents on the pyrimidine ring can modulate the interaction with biological targets such as enzymes or receptors.
  • For example, modifications at specific positions have been linked to enhanced binding affinities and improved biological responses .

Case Studies

Several studies have explored the biological efficacy of this compound and its analogs:

  • Antiproliferative Effects : A study evaluated a series of pyrido[1,2-a]pyrimido derivatives for their ability to inhibit cancer cell proliferation. The most potent compounds had GI50 values comparable to established chemotherapeutics.
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that some derivatives induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Q. What are the established synthetic routes for 5-(Dimethylamino)-1,3-dimethyl-...dione, and how are reaction conditions optimized?

Methodological Answer: A common approach involves condensation reactions between thiobarbituric acid derivatives and substituted glyoxalates under mild conditions. For example, in analogous pyrimidine syntheses, thiobarbituric acid (2 mmol) reacts with aryl glyoxal monohydrates (1 mmol) in methanol with excess ammonium acetate at room temperature for 20–30 minutes, yielding products after recrystallization (55–75% yields) . Optimization strategies include:

  • Stoichiometry: Adjusting molar ratios of reactants to minimize side products.
  • Solvent Choice: Methanol or ethanol for solubility and stability of intermediates.
  • Catalysis: Ammonium acetate acts as both catalyst and pH buffer.
  • Purification: Recrystallization from methanol or ethanol ensures high purity .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR: Identifies proton environments (e.g., dimethylamino groups at δ ~2.8–3.2 ppm) and carbon backbone. shows NH and aromatic protons in δ 7.23–8.29 ppm ranges for similar compounds .
  • FT-IR: Confirms carbonyl (C=O, ~1680–1697 cm⁻¹) and NH/amine stretches (~3222–3470 cm⁻¹) .
  • Mass Spectrometry (MS): Validates molecular weight via [M+H]⁺ peaks (e.g., m/z 291 in ) .
  • Elemental Analysis: Matches calculated vs. observed C/H/N ratios (e.g., ±0.1% deviation in ) .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during synthesis?

Methodological Answer: Low yields often arise from competing reactions or unstable intermediates. Mitigation strategies include:

  • Temperature Control: Lowering reaction temperature to reduce side reactions (e.g., room temperature in ) .
  • Protecting Groups: Temporarily shielding reactive sites (e.g., NH groups) during condensation steps.
  • HPLC Monitoring: Tracking reaction progress to isolate intermediates early.
  • Catalyst Screening: Testing alternatives to ammonium acetate (e.g., ionic liquids) for improved regioselectivity.

Table 1: Yield Optimization Variables in Pyrimidine Synthesis

VariableImpact on YieldExample from Evidence
Solvent PolarityHigher polarity improves reactant solubility (methanol vs. DMF)
Reaction TimeShorter times (20–30 min) reduce degradation
Stoichiometry2:1 thiobarbituric acid:glyoxalate minimizes excess reagent side products

Q. How should contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer: Contradictions may arise from tautomerism, impurities, or crystallographic packing effects. Steps for resolution:

  • Repeat Experiments: Confirm reproducibility under identical conditions.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign coupling pathways.
  • X-ray Crystallography: Provides definitive structural confirmation (e.g., uses crystallography for thieno-pyrimidine derivatives) .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .

Q. What computational tools predict the compound’s reactivity or binding affinity in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking: Screens potential targets (e.g., kinases) by simulating ligand-protein interactions. Pyrido-pyrimidine derivatives in show affinity for kinase inhibition .
  • MD Simulations: Assess stability of ligand-receptor complexes over time.

Q. How can researchers design assays to evaluate the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition: Use fluorogenic substrates in kinase or protease assays (e.g., ATP-binding site competition assays) .
  • Cytotoxicity Screening: Test against cancer cell lines (e.g., MTT assays) with IC₅₀ determination.
  • Microbiological Studies: Assess antibacterial activity via disk diffusion or microdilution methods.
  • Structural Modifications: Introduce substituents (e.g., halogenated aryl groups in ) to enhance bioactivity .

Q. Key Considerations for Experimental Design

  • Reproducibility: Document reaction conditions (solvent, temperature, time) meticulously.
  • Data Validation: Cross-validate spectral data with multiple techniques (NMR, IR, MS).
  • Ethical Compliance: Follow safety protocols for handling reactive intermediates (e.g., chloroacetamides in ) .

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